Boc-5-nitro-DL-tryptophan

Peptide Synthesis Medicinal Chemistry ADME Prediction

Sourcing a tryptophan analog with an orthogonal reactive handle for peptide bioconjugation can delay your research. Boc-5-nitro-DL-tryptophan provides a direct solution: • Orthogonal Amine: The 5-nitro group reduces to a unique aniline for chemoselective ligation to payloads without backbone cross-reactivity. • Label-Free Detection: Strong 5-nitroindole chromophore enables direct UV-Vis tracking, eliminating the need for disruptive external fluorophores. • Tuned Polarity: Higher tPSA (137 Ų) and lower XLogP (1.8) versus Boc-tryptophan allows rational logD optimization in your leads. Supplied with analytical certification for immediate synthetic use.

Molecular Formula C16H19N3O6
Molecular Weight 349.34 g/mol
Cat. No. B12818903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-5-nitro-DL-tryptophan
Molecular FormulaC16H19N3O6
Molecular Weight349.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C16H19N3O6/c1-16(2,3)25-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19(23)24)7-11(9)12/h4-5,7-8,13,17H,6H2,1-3H3,(H,18,22)(H,20,21)
InChIKeyJRLGAPLDNBLNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-5-nitro-DL-tryptophan Product Profile


Boc-5-nitro-DL-tryptophan (CAS 917373-02-5) is a doubly protected, non-proteinogenic amino acid building block characterized by a base-labile tert-butyloxycarbonyl (Boc) group on the α-amine and a strongly electron-withdrawing nitro (-NO2) group at the 5-position of the indole ring . With a molecular formula of C16H19N3O6 and a molecular weight of 349.34 g/mol, its racemic (DL) nature provides a versatile platform for synthetic applications where stereochemical outcomes are not predetermined or are under investigation . This derivative is a key intermediate for introducing a chemically unique, chromophoric tryptophan analog into peptides and other complex molecules, offering a distinct reactivity and spectroscopic profile compared to unsubstituted or other 5-substituted tryptophan derivatives [1].

Unique chromophore for label-free detection
5-nitroindole enables direct UV-Vis tracking of peptides without external labels
Electron-deficient indole ring
Alters electrophilic reactivity; supports selective transformations on the indole
Masked amine via nitro reduction
Creates an orthogonal conjugation handle after Boc-deprotection
Racemic (DL) for stereochemical studies
Versatile building block when stereochemical outcomes are under investigation

Boc-5-nitro-DL-tryptophan: Irreplaceable by Generics


Boc-5-nitro-DL-tryptophan cannot be interchanged with Boc-tryptophan or other simple derivatives due to the profound chemical and structural impact of the 5-nitro substituent. The strongly electron-withdrawing nitro group dramatically alters the indole ring's electronic properties, significantly decreasing its nucleophilicity and susceptibility to electrophilic aromatic substitution [1]. This modification fundamentally changes its behavior in acid-catalyzed reactions, such as the Pictet-Spengler cyclization, where it is expected to influence both reaction rates and stereochemical outcomes compared to unsubstituted Boc-tryptophan [2]. Furthermore, the nitro group introduces unique physical properties, including a strong chromophore that enables direct spectrophotometric analysis of peptides , and provides a synthetic handle for further reduction to an amine, creating an orthogonal reactive site unavailable in standard tryptophan. Substituting with a generic derivative would compromise the intended chemical reactivity, spectroscopic tracking, and downstream derivatization potential, leading to failed syntheses or a non-functional final product.

Risk Factor
Boc-5-nitro-DL-tryptophan
Boc-tryptophan (generic)
Indole electronics
Strongly deactivated; resists electrophilic attack
Electron-rich; may undergo unwanted ring modification
Spectroscopic tracking
Red-shifted chromophore; selective detection
Absorbs near 280 nm; overlaps with aromatic residues
Synthetic handles
5-NO2 can be reduced to aniline for bioconjugation
No orthogonal masked amine handle

Boc-5-nitro-DL-tryptophan Comparative Evidence


Physicochemical Properties: tPSA and LogP Comparison

The presence of the 5-nitro group significantly alters the compound's physicochemical profile compared to the unsubstituted analog, Boc-DL-tryptophan. Specifically, the nitro group increases the topological polar surface area (tPSA) and reduces lipophilicity (LogP), which are critical parameters for predicting membrane permeability and bioavailability in drug design. This quantifiable difference provides a clear basis for selection when designing peptides with specific ADME (Absorption, Distribution, Metabolism, Excretion) profiles [1].

tPSA and LogP
Head-to-head
tPSA 137 Ų vs 95 Ų
XLogP 1.8 vs 2.4
Supports ADME property differentiation
In silico prediction; experimental verification recommended
Peptide Synthesis Medicinal Chemistry ADME Prediction

5-Nitro Substituent Impact on Indole Reactivity

The electron-withdrawing 5-nitro group on Boc-5-nitro-DL-tryptophan strongly deactivates the indole ring, decreasing its electron density and nucleophilicity compared to Boc-tryptophan. This electronic perturbation is well-documented in 5-substituted tryptophan derivatives [1] and is expected to have a measurable impact on reaction outcomes. For instance, in acid-catalyzed Pictet-Spengler cyclizations, the reduced nucleophilicity of the 5-nitroindole would lead to a slower reaction rate and may alter the cis/trans diastereoselectivity of the resulting tetrahydro-β-carboline product compared to the unsubstituted counterpart, which has been shown to furnish a mixture of trans and cis isomers [2].

Indole Reactivity
Class-level
Deactivated ring vs activated ring
May alter electrophilic substitution and cyclization outcomes
Qualitative inference; validate in target reaction
Organic Synthesis Reaction Mechanism Peptide Mimetics

Direct UV-Vis Monitoring in Peptides

The 5-nitroindole moiety in Boc-5-nitro-DL-tryptophan acts as a distinct chromophore, absorbing light at longer wavelengths than unsubstituted tryptophan. While a specific λmax for the Boc-protected derivative was not found, the parent compound, 5-nitro-DL-tryptophan, is known to have altered spectroscopic properties [1]. This feature provides a clear advantage over Boc-tryptophan, allowing for direct and specific spectrophotometric tracking of the amino acid and peptides derived from it during synthesis, purification (HPLC), and subsequent biochemical assays. In contrast, Boc-tryptophan's absorbance is centered around 280 nm, which can be obscured by other aromatic residues.

UV-Vis Chromophore
Class-level
Red-shifted absorbance vs ~280 nm (unsubstituted)
Enables selective spectroscopic monitoring in complex media
Exact λmax depends on environment; confirm for specific assay
Peptide Analysis Bioconjugation Fluorescence Quenching

Nitro Stability in Acidolytic Boc Cleavage

A key selection criterion for Boc-protected amino acids is their behavior during the acidic cleavage (e.g., with TFA or HF) used to remove the Boc group. The stability of the 5-nitro substituent under these strongly acidic conditions is a critical differentiator. The nitro group is an electron-withdrawing group that deactivates the indole ring toward electrophilic attack. Therefore, during the acidolytic removal of the Boc group, Boc-5-nitro-DL-tryptophan is expected to be more resistant to side reactions, such as alkylation or sulfonation of the indole ring, compared to the more electron-rich Boc-tryptophan, which is known to undergo modification [1]. While no direct comparative study was identified, this class-level inference is based on the fundamental electronic properties of the substituents and the documented reactivity of Boc-tryptophan [1].

Acidolytic Stability
Class-level
Expected resistance to indole modification during Boc cleavage
May improve crude peptide purity in Boc-SPPS
No direct comparison study; perform on-resin validation
Solid-Phase Peptide Synthesis Deprotection SPPS

Boc-5-nitro-DL-tryptophan Application Scenarios


Synthesis of ADME-Optimized Peptides

Boc-5-nitro-DL-tryptophan is ideally suited for synthesizing peptide-based drug candidates or chemical probes where precise control over lipophilicity and polarity is required. As detailed in Section 3 (Evidence Item 1), the compound's significantly higher tPSA (137 Ų) and lower XLogP (1.8) compared to standard Boc-tryptophan (tPSA 95 Ų, XLogP 2.4) allow medicinal chemists to deliberately fine-tune a molecule's permeability and solubility profile [4]. This is a quantifiable and rational approach for optimizing pharmacokinetic properties, making it a strategic choice over generic tryptophan building blocks in early-stage drug discovery.

Site-Specific Bioconjugation via Nitro Reduction

This compound provides a powerful and versatile platform for site-specific bioconjugation. The 5-nitro group on the indole ring is a masked amine, an orthogonal functional group not found on natural amino acids. After incorporation into a peptide chain using standard Boc-SPPS, the nitro group can be selectively reduced under mild conditions to reveal a unique, nucleophilic aniline . This new amine handle can then be used for chemoselective ligation to fluorophores, biotin, PEG polymers, or other payloads without cross-reacting with the peptide backbone. This 'masked handle' approach offers a level of precision and synthetic control that is impossible to achieve with unsubstituted Boc-tryptophan.

Label-Free Spectroscopic Peptide Detection

As established in Section 3 (Evidence Item 3), the 5-nitroindole moiety confers a distinct chromophore, allowing for direct and specific spectrophotometric detection of the amino acid and its derived peptides [4]. This property is invaluable for creating intrinsically labeled peptides without the need for external fluorophores, which can sometimes disrupt biological activity. Researchers can directly monitor the compound's concentration in assays, track its cellular uptake, or measure binding affinities using UV-Vis spectroscopy. This provides a straightforward, label-free analytical advantage over using standard Boc-tryptophan, which is more difficult to selectively detect in complex mixtures.

Electronic Effects in Indole Catalysis and Recognition

The strong electron-withdrawing effect of the 5-nitro group, as discussed in Section 3 (Evidence Item 2), makes Boc-5-nitro-DL-tryptophan a valuable tool for fundamental studies. Researchers can use it to systematically investigate how indole ring electronics influence non-covalent interactions like π-π stacking and cation-π binding in proteins or synthetic receptors . Furthermore, by comparing the outcome of reactions like the Pictet-Spengler cyclization (Evidence Item 2) with this deactivated derivative versus Boc-tryptophan, chemists can gain deeper mechanistic insights into the role of substrate electronics in controlling reaction rates and stereoselectivity [4].

Application
Selection Property
Validation Focus
ADME-Modulated Peptide Synthesis
Controlled polarity and lipophilicity
Permeability and solubility profiling in ADME assays
Bioconjugation via Masked Amine
Orthogonal aniline handle after nitro reduction
Chemoselective ligation efficiency and purity
Label-Free Spectroscopic Detection
Distinct nitroindole chromophore
Selective UV-Vis monitoring at red-shifted wavelength
Electronic Effects in Indole Reactivity Studies
Strongly electron-deficient indole ring
Mechanistic studies on electrophilic cyclizations and non-covalent interactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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